molecular formula C13H21NO2 B5690042 2-(1-adamantyl)-N-(hydroxymethyl)acetamide

2-(1-adamantyl)-N-(hydroxymethyl)acetamide

Cat. No. B5690042
M. Wt: 223.31 g/mol
InChI Key: VIYBSPXUQKQUNT-UHFFFAOYSA-N
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Description

2-(1-adamantyl)-N-(hydroxymethyl)acetamide, also known as memantine, is a drug that is used to treat Alzheimer's disease and other neurological disorders. It was first synthesized in the 1960s and was approved for use in the United States in 2003. Memantine is a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning and memory.

Mechanism of Action

Memantine acts as a non-competitive antagonist of the NMDA receptor, which is involved in learning and memory. It binds to the receptor and blocks the influx of calcium ions, which can cause neuronal damage. Memantine also modulates the activity of other neurotransmitter systems, including dopamine, serotonin, and acetylcholine.
Biochemical and Physiological Effects:
Memantine has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease and other neurological disorders. It has also been shown to protect against neuronal damage and promote neurogenesis. Memantine has been shown to have a low toxicity profile and is generally well-tolerated in humans.

Advantages and Limitations for Lab Experiments

Memantine has several advantages for lab experiments, including its ability to modulate the activity of multiple neurotransmitter systems and its low toxicity profile. However, it also has some limitations, including its relatively high cost and the need for specialized equipment to administer the drug.

Future Directions

There are several future directions for the study of 2-(1-adamantyl)-N-(hydroxymethyl)acetamide. One area of research is the development of new formulations of the drug that can be administered more easily and at a lower cost. Another area of research is the investigation of this compound's potential use in the treatment of other neurological disorders, such as traumatic brain injury and stroke. Additionally, researchers are exploring the use of this compound in combination with other drugs to enhance its therapeutic effects.

Synthesis Methods

The synthesis of 2-(1-adamantyl)-N-(hydroxymethyl)acetamide involves the reaction of 1-adamantylamine with formaldehyde and acetic anhydride. The resulting product is then hydrolyzed with hydrochloric acid to yield this compound. This synthesis method was first reported by Eli Lilly and Company in 1968.

Scientific Research Applications

Memantine has been extensively studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, multiple sclerosis, and other neurological disorders. It has been shown to improve cognitive function, reduce neuroinflammation, and protect against neuronal damage. Memantine has also been studied for its potential use in the treatment of depression, anxiety, and addiction.

properties

IUPAC Name

2-(1-adamantyl)-N-(hydroxymethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO2/c15-8-14-12(16)7-13-4-9-1-10(5-13)3-11(2-9)6-13/h9-11,15H,1-8H2,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIYBSPXUQKQUNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)CC(=O)NCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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